molecular formula C19H17N3O2S2 B2787637 N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 921568-41-4

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2787637
CAS RN: 921568-41-4
M. Wt: 383.48
InChI Key: QVQILFNNKZYIPJ-UHFFFAOYSA-N
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Description

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide, also known as MITC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thiazole-based molecules, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and metastasis. It has been shown to inhibit the activity of several key enzymes and proteins that are involved in these pathways, including matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide has also been found to exhibit other biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been found to modulate the activity of various enzymes and proteins involved in cellular metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-cancer agents. However, its low solubility in water can make it difficult to use in certain experimental settings, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the further exploration of its anti-cancer effects, including its potential use in combination with other anti-cancer agents. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.

Synthesis Methods

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of various starting materials. One method involves the condensation of 2-(2-methylindolin-1-yl)acetaldehyde with 4-aminothiazole to form an intermediate, which is then reacted with thiophene-2-carboxylic acid chloride to yield the final product.

Scientific Research Applications

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of cancer biology and drug discovery. It has been found to exhibit anti-proliferative and anti-metastatic effects in various cancer cell lines, making it a promising candidate for further development as an anti-cancer agent.

properties

IUPAC Name

N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-12-9-13-5-2-3-6-15(13)22(12)17(23)10-14-11-26-19(20-14)21-18(24)16-7-4-8-25-16/h2-8,11-12H,9-10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQILFNNKZYIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

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